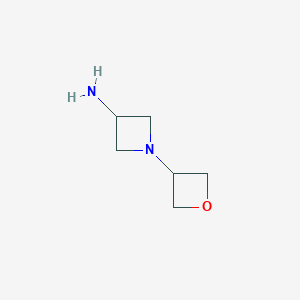

1-(3-Oxetanyl)-3-azetidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLWLFDGXCPUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Oxetanyl)-3-azetidinamine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Small Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is relentless. Small, saturated heterocycles, such as oxetanes and azetidines, have emerged as powerful tools for medicinal chemists.[1] These three-dimensional, sp³-rich motifs offer a strategic departure from traditional flat, aromatic structures, often leading to improvements in solubility, metabolic stability, and target engagement.[2] This guide focuses on the chemical properties, structure, and synthesis of 1-(3-Oxetanyl)-3-azetidinamine, a bifunctional building block that elegantly combines the advantageous features of both oxetane and azetidine rings.

This molecule serves as a valuable scaffold, enabling the exploration of new chemical space and the fine-tuning of drug-like properties. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to significant enhancements in aqueous solubility and metabolic stability.[3][4] Simultaneously, the azetidine ring, a nitrogen-containing four-membered heterocycle, provides a rigid scaffold with defined vectors for substitution, influencing the basicity of adjacent functional groups and improving pharmacokinetic profiles.[5] The strategic combination of these two rings in this compound presents a unique opportunity to modulate multiple properties of a lead compound in a single, compact structural unit.

Chemical Structure and Properties

This compound, with the CAS number 1368005-98-4, possesses a unique structure where a primary amine is attached to an azetidine ring, which is in turn N-alkylated with an oxetane ring.[6] This arrangement of strained four-membered rings results in a compact, three-dimensional structure.

IUPAC Name: 1-(oxetan-3-yl)azetidin-3-amine[6] Molecular Formula: C₆H₁₂N₂O[7] Molecular Weight: 128.17 g/mol [7]

Physicochemical Properties

| Property | Predicted/Estimated Value | Rationale/Reference |

| Boiling Point | Not available | Data for similar small amines suggests it would be a liquid at room temperature.[3] |

| pKa (of azetidine N) | ~8-9 | The pKa of azetidine is 11.3.[5] The oxetane substituent will lower this value. |

| pKa (of primary amine) | ~9-10 | Typical for a primary amine on a small ring. |

| LogP | -0.877 | This calculated value indicates high hydrophilicity.[6] |

| Storage | Store in freezer, under -20°C, sealed in dry, dark place. | Recommended by suppliers, indicating potential sensitivity to temperature, moisture, and light.[9] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of similar structures reported in the literature, a confident prediction of its key spectroscopic features can be made.[10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons on the two four-membered rings.

-

Oxetane Ring Protons: The four methylene protons of the oxetane ring are expected to appear as two distinct multiplets in the range of δ 4.5-4.8 ppm. These protons are diastereotopic and will likely show geminal coupling.[10]

-

Azetidine Ring Protons: The methylene protons of the azetidine ring are expected to resonate at around δ 3.3-3.8 ppm. The proton at the 3-position (CH-NH₂) will be a multiplet further downfield.

-

Methine Proton (Oxetane-N): The proton on the carbon of the oxetane ring attached to the azetidine nitrogen will likely appear as a multiplet around δ 3.5-4.0 ppm.

-

Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine is expected, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Oxetane Ring Carbons: The methylene carbons of the oxetane ring (C2 and C4) are expected to have a chemical shift of approximately δ 76 ppm. The methine carbon (C3) attached to the azetidine nitrogen will be further downfield.[4]

-

Azetidine Ring Carbons: The methylene carbons of the azetidine ring are expected to resonate around δ 55-60 ppm. The carbon bearing the amino group (C3) will be in a similar region.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and ether functionalities.

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ is expected, characteristic of a primary amine. This may appear as a doublet.

-

C-O-C Stretch: A strong absorption band in the range of 1000-1250 cm⁻¹ will indicate the presence of the oxetane ether linkage.

-

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region will correspond to the C-N bonds of the azetidine ring and the primary amine.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a highly plausible and efficient synthetic route can be designed based on established methodologies for the formation of N-substituted azetidines. The most logical approach involves the reductive amination of a suitable azetidinone precursor with oxetan-3-amine or a related oxetane synthon.

Experimental Protocol: Reductive Amination Approach

This protocol is a well-established method for the synthesis of N-substituted azetidines and is adapted for the preparation of the target molecule.

Step 1: Synthesis of N-Boc-1-(oxetan-3-yl)azetidin-3-amine

-

Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add oxetan-3-amine (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to the reaction mixture. Maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(oxetan-3-yl)azetidin-3-amine.

Step 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Remove the solvent and excess acid under reduced pressure. If an HCl salt is formed, it can be isolated by filtration or used directly. To obtain the free base, neutralize the salt with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent. Dry the organic extracts and concentrate to afford the final product, this compound.

Applications in Drug Discovery

The unique structural and physicochemical properties of this compound make it a highly attractive building block for drug discovery programs. Its utility lies in its ability to act as a "bioisosteric hub," allowing for the modulation of multiple parameters simultaneously.

-

Improving Solubility and Reducing Lipophilicity: The incorporation of the polar oxetane ring can significantly increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3] This can be a key strategy to rescue promising but poorly soluble lead compounds.

-

Enhancing Metabolic Stability: The strained four-membered rings of both the oxetane and azetidine moieties are generally more resistant to metabolic degradation compared to more flexible aliphatic chains. This can lead to an improved pharmacokinetic profile with a longer half-life.

-

Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can be strategically employed to reduce the basicity of the azetidine nitrogen. This is a valuable tool for medicinal chemists to mitigate potential off-target effects associated with high basicity, such as hERG channel inhibition.[8]

-

Exploring 3D Chemical Space: The rigid, non-planar structure of this compound provides a scaffold to project substituents in well-defined vectors, allowing for more precise interactions with biological targets. This increased three-dimensionality can lead to enhanced potency and selectivity.[2]

Conclusion

This compound represents a prime example of a "privileged" building block in contemporary medicinal chemistry. By combining the beneficial attributes of both oxetane and azetidine rings, it offers a versatile and powerful tool for addressing common challenges in drug discovery, including poor solubility, metabolic instability, and off-target toxicity. The synthetic accessibility of this scaffold, through well-established methods like reductive amination, further enhances its appeal for use in drug development programs. As the demand for novel, three-dimensional chemical entities continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play a crucial role in the design of the next generation of therapeutics.

References

-

Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Semantic Scholar. [Link]

-

Next Peptide. (n.d.). 1-(Oxetan-3-yl)azetidin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1,3,3-trinitroazetidine.

- Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.

- Google Patents. (n.d.). Preparation of 1-benzylazetidine-3-ol derivatives.

-

Molecules. (2002). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

-

PubChem. (n.d.). Azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

ChemSrc. (n.d.). Methyl 3-{3-[(oxetan-3-yl)amino]azetidin-1-yl}-3-oxopropanoate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-oxetanone.

-

ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyl mercaptan and diethyl sulfide.

-

Nature. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(oxetan-3-yl)ethan-1-amine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). 2163-Guidelines for the Examination of Patent Applications Under the 35 U.S.C. 112(a) or Pre-AIA 35 U.S.C. 112, first paragraph, “Written Description” Requirement. Retrieved from [Link]

- Google Patents. (n.d.). Solid state forms of zavegepant hydrochloride and process for preparation thereof.

- Google Patents. (n.d.). Process for the reduction or elimination of hydrogen sulphide.

- Google Patents. (n.d.). New fulvestrant preparation method.

Sources

- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 2. 1781878-71-4|(1-(Oxetan-3-yl)azetidin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1368005-98-4 | 1-(Oxetan-3-yl)azetidin-3-amine | Next Peptide [nextpeptide.com]

- 8. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 9. 1368005-98-4|1-(Oxetan-3-yl)azetidin-3-amine|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characterization of 1-(3-Oxetanyl)-3-azetidinamine for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Oxetanyl)-3-azetidinamine, a heterocyclic building block of increasing interest in medicinal chemistry. The molecule's unique architecture, combining a polar, three-dimensional oxetane ring with a functionalized azetidine moiety, presents a distinct profile critical for drug design and development. This document details the theoretical importance and provides field-proven, step-by-step experimental protocols for determining its core physicochemical characteristics: ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and thermal properties (melting point and stability). The causality behind experimental choices and the interpretation of data are discussed to provide researchers, scientists, and drug development professionals with a practical framework for evaluating this and similar scaffolds for progression in discovery campaigns.

Introduction: Strategic Context and Molecular Identity

The pursuit of novel chemical space with favorable drug-like properties is a central theme in modern medicinal chemistry. Small, strained heterocyclic rings have emerged as valuable motifs for escaping the "flatland" of traditional aromatic structures. This compound (CAS 1368005-98-4) is an exemplar of this strategy, incorporating two distinct four-membered rings.[1]

The Role of Oxetane and Azetidine Motifs

The oxetane ring is not merely a structural component; it is a strategic tool for modulating molecular properties. As an emergent motif in drug discovery, it offers low molecular weight, high polarity, and significant three-dimensionality.[2] The electronegative oxygen atom imparts a powerful inductive electron-withdrawing effect, which can be used to fine-tune the basicity (pKa) of adjacent amines.[2] This can be crucial for optimizing target engagement, reducing off-target effects associated with high basicity, and improving metabolic stability. The azetidine ring provides a robust scaffold with a primary amine handle for further chemical elaboration.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

| Identifier | Value |

| IUPAC Name | 1-(oxetan-3-yl)azetidin-3-amine[1] |

| CAS Number | 1368005-98-4[1] |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol [1] |

| Chemical Structure |  |

Ionization Constant (pKa)

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences solubility, permeability, target binding, and pharmacokinetic properties. This compound possesses two basic nitrogen centers: the primary amine on the azetidine ring and the tertiary amine within the azetidine ring.

Expertise & Experience: The primary amine is expected to be the more basic site. However, the key feature is the oxetane ring, which is positioned beta to the tertiary azetidine nitrogen. The oxetane's inductive effect is known to reduce the pKa of a beta-amine by approximately 1.9 pKa units.[2] This tactical placement can lower the overall basicity, potentially mitigating risks such as hERG channel inhibition often associated with highly basic compounds.

Experimental Determination of pKa: UV-Vis Spectrophotometry

This method is chosen for its high precision and applicability to compounds with a UV chromophore, however small. It relies on the principle that the protonated and neutral forms of a molecule have different UV absorbance spectra.[3] By monitoring absorbance changes across a range of pH values, a sigmoid curve is generated from which the pKa can be determined at the inflection point.[4]

Protocol:

-

Preparation of Buffers: Prepare a series of universal buffers covering a pH range from 2 to 12 in 0.5 pH unit increments. Verify the pH of each buffer with a calibrated pH meter.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50-100 µM.

-

Spectrophotometric Analysis: Scan the absorbance of each well from ~210 nm to 400 nm to identify the analytical wavelength where the largest difference in absorbance between the acidic and basic forms is observed.

-

Data Acquisition: Measure the absorbance of all samples at this single analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.[4][5]

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] A calculated LogP (cLogP) for this molecule is -0.877, suggesting it is predominantly hydrophilic.[1] Experimental verification is essential.

Experimental Determination of LogP: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[4][6]

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be chosen to be detectable in both phases after partitioning.

-

Partitioning: In a separation funnel, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[7]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[8]

Visualization: LogP Shake-Flask Workflow

Caption: The "gold standard" shake-flask method for LogP determination.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10] It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Experimental Determination: Kinetic vs. Thermodynamic Solubility

Trustworthiness: Kinetic solubility is a high-throughput method used in early discovery to quickly flag problematic compounds.[11] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.[12][13] Thermodynamic solubility is the true equilibrium solubility. It is a lower-throughput, more resource-intensive assay considered the "gold standard" for lead optimization and formulation stages.[9][11]

Protocol: Kinetic Solubility (Turbidimetric Method)

-

Sample Preparation: Prepare a high-concentration (e.g., 10-20 mM) stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.[13]

-

Analysis: The solubility is defined as the concentration at which the turbidity signal significantly rises above the background.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess of the solid, crystalline compound to vials containing an aqueous buffer (e.g., pH 7.4).

-

Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9]

-

Separation: Filter or centrifuge the suspension to remove all undissolved solid.

-

Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[11] This concentration represents the thermodynamic solubility.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures precipitation from a supersaturated solution | Measures true equilibrium of a saturated solution[9] |

| Compound Form | DMSO stock solution | Solid, crystalline powder[11] |

| Throughput | High | Low to Medium |

| Application Stage | Early Discovery, High-Throughput Screening[11] | Lead Optimization, Pre-formulation[11] |

| Typical Value | Often overestimates true solubility | Considered the "gold standard" value |

Thermal Properties

The solid-state properties of a compound, including its melting point and thermal stability, are vital for handling, storage, and formulation.

Melting Point (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides a precise melting point (Tm), which is an indicator of purity, and reveals other thermal events like glass transitions or polymorphic phase changes.[15][16]

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the solid compound into a small aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting point is determined from the resulting thermogram. It is typically taken as the onset temperature or the peak temperature of the endothermic event corresponding to melting.[17][18]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated.[19][20] It is used to determine the temperature at which the compound begins to decompose, providing critical information about its thermal stability.[21][22][23]

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound onto the TGA microbalance pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen or air).[22]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Analysis: The resulting TGA curve plots percent weight loss vs. temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Summary and Conclusion

The physicochemical characterization of this compound is essential for its effective application in drug discovery. The strategic incorporation of the oxetane ring is predicted to confer beneficial properties, such as increased hydrophilicity and modulated basicity, which are critical for developing candidates with favorable ADME profiles. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and generating the high-quality data required for informed decision-making in drug development programs.

Physicochemical Property Summary Table

| Property | Predicted/Calculated Value | Recommended Experimental Method | Significance in Drug Discovery |

| pKa | Two basic centers; pKa influenced by oxetane | UV-Vis Spectrophotometry, Potentiometric Titration | Governs solubility, absorption, target binding, off-target effects |

| LogP | -0.877 (Calculated)[1] | Shake-Flask (Octanol/Water) | Measures lipophilicity; impacts permeability, metabolism, distribution |

| Aqueous Solubility | Expected to be high due to polarity | Thermodynamic (Shake-Flask) & Kinetic (Turbidimetry) | Essential for absorption, bioavailability, and formulation |

| Melting Point (Tm) | To be determined | Differential Scanning Calorimetry (DSC) | Indicator of purity, solid-state form, and stability |

| Thermal Stability | To be determined | Thermogravimetric Analysis (TGA) | Defines degradation temperature for handling and storage |

By systematically applying these validated methodologies, researchers can build a comprehensive and reliable physicochemical profile for this compound, enabling its confident deployment in the synthesis of next-generation therapeutics.

References

-

Valko, K., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Myers, B. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Hartnett, C., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. Retrieved from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Thermal Characterisation Facility, University of Cambridge. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

How Does DSC Measure Melting Point (Tm)? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Thermogravimetric analysis Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2018). PMC - PubMed Central. Retrieved from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

-

Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulm.edu [ulm.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. torontech.com [torontech.com]

- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 17. m.youtube.com [m.youtube.com]

- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 20. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 21. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aurigaresearch.com [aurigaresearch.com]

- 23. fiveable.me [fiveable.me]

Spectroscopic Characterization of 1-(3-Oxetanyl)-3-azetidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds such as oxetanes and azetidines have garnered significant attention. Their incorporation into molecular frameworks can impart desirable physicochemical properties, including improved solubility, metabolic stability, and conformational rigidity. The molecule 1-(3-Oxetanyl)-3-azetidinamine, which combines both of these valuable motifs, represents a compelling building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its characterization and application. Although experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of structurally related compounds, coupled with detailed experimental protocols and interpretive guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the protons of the azetidine and oxetane rings, as well as the amine proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the strained nature of the four-membered rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-4' (Oxetane) | 4.6 - 4.8 | Triplet (t) | 6.0 - 7.0 |

| H-3' (Oxetane) | 4.0 - 4.2 | Quintet | 6.0 - 7.0 |

| H-2, H-4 (Azetidine) | 3.5 - 3.7 | Triplet (t) | 7.0 - 8.0 |

| H-2, H-4 (Azetidine) | 3.0 - 3.2 | Triplet (t) | 7.0 - 8.0 |

| H-3 (Azetidine) | 3.3 - 3.5 | Multiplet (m) | - |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Causality Behind Predictions: The protons on the oxetane ring (H-2', H-4') are expected to be the most deshielded due to the direct attachment to the electronegative oxygen atom. The azetidine protons (H-2, H-4) attached to the nitrogen will also be downfield, but to a lesser extent. The methine proton on the oxetane (H-3') will be coupled to the adjacent methylene protons, resulting in a quintet. The diastereotopic protons on the azetidine ring may exhibit complex splitting patterns. The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration[1].

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, with the carbons attached to the heteroatoms appearing at the downfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-4' (Oxetane) | 75 - 80 |

| C-3' (Oxetane) | 60 - 65 |

| C-2, C-4 (Azetidine) | 55 - 60 |

| C-3 (Azetidine) | 40 - 45 |

Causality Behind Predictions: The carbons of the oxetane ring (C-2', C-4') are predicted to have the highest chemical shift due to the strong deshielding effect of the oxygen atom. The azetidine ring carbons (C-2, C-4) will also be deshielded by the nitrogen atom. The C-3 carbon of the azetidine, bearing the amino group, will appear at a more upfield position compared to the carbons directly bonded to the ring nitrogen. These predictions are based on data from similar substituted oxetane and azetidine derivatives[2][3][4][5][6][7].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtain high-resolution NMR spectra. The choice of solvent is paramount to avoid signal overlap with the analyte.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm for optimal shimming.

-

2. Instrument Setup and Data Acquisition:

-

Rationale: Proper instrument setup ensures optimal sensitivity and resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the amine and the C-O and C-N bonds of the heterocyclic rings.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, two bands for primary amine |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Causality Behind Predictions: The N-H stretching of the primary amine is expected to show two distinct bands corresponding to symmetric and asymmetric stretching modes[1][8]. The strong C-O stretching absorption is characteristic of the ether linkage within the oxetane ring. The C-N stretching frequency will also be present, confirming the azetidine moiety.

Experimental Protocol for FT-IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is a convenient technique for liquid or solid samples, requiring minimal sample preparation.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Diagram of the FT-IR Experimental Workflow:

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Significance |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M - NH]⁺ | Loss of imine radical |

| 99 | [M - C₂H₅]⁺ | Ring opening and fragmentation |

| 85 | [M - C₃H₇]⁺ | Further fragmentation |

| 71 | [C₄H₉N]⁺ | Azetidine ring fragment |

| 57 | [C₃H₅O]⁺ | Oxetane ring fragment |

Causality Behind Predictions: The molecular ion peak at m/z 128 is expected to be observed. Common fragmentation pathways for cyclic amines and ethers involve ring opening followed by the loss of small neutral molecules or radicals. Cleavage of the C-N and C-O bonds within the rings will lead to characteristic fragment ions corresponding to the azetidine and oxetane moieties[9].

Experimental Protocol for Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

Rationale: The sample must be introduced into the ion source in a gaseous state for electron ionization.

-

Procedure:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

2. Ionization and Analysis:

-

Rationale: Electron ionization is a "hard" ionization technique that causes fragmentation, providing structural information.

-

Procedure:

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Diagram of the EI-MS Experimental Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry. By leveraging predictive analysis based on structurally similar compounds, this guide offers a robust framework for the characterization of this novel building block. The detailed experimental protocols and interpretive insights are intended to empower researchers to confidently acquire and analyze the spectroscopic data, thereby facilitating the rational design and synthesis of new chemical entities with therapeutic potential.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023 Jan 21;28(3):1091. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Semantic Scholar. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

(PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. [Link]

-

20.3: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Oxetane, 3,3-dimethyl- - the NIST WebBook. [Link]

-

3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride - PubChem. [Link]

-

Azetidine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Chemical ionization mass spectra of linear alcohol polyethoxy carboxylates and polyethylene glycol dicarboxylates. Idaho National Laboratory. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N -Methylacetamide Fine Components. ResearchGate. [Link]

-

3-Ethyl-3-hydroxymethyl oxetane - the NIST WebBook. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Oxetane, 3,3-dimethyl- [webbook.nist.gov]

A Technical Guide to Oxetane and Azetidine Motifs in Medicinal Chemistry: Strategic Bioisosteric Tools for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to the success of therapeutic candidates. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving these improvements. This guide provides an in-depth technical analysis of two such motifs: the oxetane and the azetidine ring. These four-membered heterocycles have transitioned from academic curiosities to indispensable components in the medicinal chemist's toolbox.[1][2] We will explore the causal relationships behind their effects on drug-like properties, provide validated experimental context, and present actionable insights into their synthesis and application.

Introduction: The Imperative for Novel Scaffolds

The drive to address increasingly complex biological targets often leads to molecules with high molecular weight and lipophilicity, resulting in poor pharmacokinetic profiles.[3] Traditional chemical functionalities can present liabilities such as metabolic instability or undesirable off-target effects. Oxetanes (oxygen-containing) and azetidines (nitrogen-containing) offer a compelling solution.[4][5] These small, polar, three-dimensional motifs can act as bioisosteric replacements for more common groups, profoundly and beneficially altering a molecule's properties.[4][6] Their incorporation can enhance aqueous solubility, improve metabolic stability, modulate basicity, and increase the fraction of sp³-hybridized carbons, a trait often correlated with higher clinical success rates.[3][7]

Part 1: The Oxetane Motif - A Polar Workhorse

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and rigid scaffold that has seen a surge in applications.[8][9] Its unique combination of stability and polarity makes it an attractive bioisostere for several problematic functional groups.[10][11]

Impact on Physicochemical Properties

The introduction of an oxetane can lead to dramatic improvements in a compound's drug-like properties.[6][12]

-

Solubility and Lipophilicity: The oxygen atom acts as a hydrogen bond acceptor, and the ring's significant dipole moment can disrupt crystal lattice packing, often leading to a substantial increase in aqueous solubility.[8][12] Concurrently, it can reduce lipophilicity (LogP/LogD) compared to sterically similar aliphatic groups like a gem-dimethyl moiety.[5][6]

-

Metabolic Stability: Oxetanes are often used to replace metabolically vulnerable groups.[9][13] For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block sites of oxidative metabolism by cytochrome P450 enzymes without the associated increase in lipophilicity.[6][14]

-

Basicity (pKa) Modulation: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring significantly reduces the amine's pKa.[5][15] This inductive effect can be finely tuned by altering the distance between the ring and the amine, providing a strategic tool to optimize basicity, which in turn influences solubility, cell permeability, and off-target activities like hERG inhibition.[3][6]

The Oxetane as a Bioisostere

Pioneering work established oxetanes as valuable bioisosteric replacements for carbonyl and gem-dimethyl groups.[4][5]

-

gem-Dimethyl Replacement: Offers a similar steric profile while introducing polarity and metabolic stability.[6][9]

-

Carbonyl Replacement: Maintains a comparable dipole moment and hydrogen bond accepting capacity but is generally more resistant to metabolic reduction.[6][9] This swap also increases the three-dimensionality of the molecule.[3]

Data-Driven Comparison: Physicochemical Property Modulation

The following table summarizes the typical effects observed when replacing common motifs with an oxetane.

| Original Motif | Replacement Motif | Key Property Change | Rationale & Causality |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | ↓ LogP, ↑ Solubility, ↑ Metabolic Stability | Introduction of a polar ether oxygen and blockage of oxidative metabolism site.[6][16] |

| Carbonyl (Ketone) | 3-Spiro-oxetane | ↑ Metabolic Stability, ↑ sp³ character | Oxetane is less susceptible to metabolic reduction; increases non-planarity.[3][9] |

| Amine Side Chain | Amine with α-Oxetane | ↓ pKa (by ~2.7 units) | Strong electron-withdrawing inductive effect from the proximal oxygen atom.[15] |

Synthetic Accessibility: A Key Consideration

While historically challenging to synthesize, robust methods for creating oxetane-containing building blocks are now available.[10][17] The intramolecular Williamson ether synthesis from 1,3-diols and the Paternò-Büchi [2+2] cycloaddition are foundational methods.[15] The availability of versatile starting materials like 3-oxetanone has greatly expanded the accessibility of diverse 3-substituted oxetanes.[9][15]

Diagram: Bioisosteric Role of Oxetane

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Part 2: The Azetidine Motif - A Constrained Amine

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique blend of conformational rigidity and chemical functionality.[14][18] It has emerged as a valuable scaffold, particularly as a bioisostere for larger, more flexible cyclic amines like pyrrolidine and piperidine.[1][19]

Impact on Physicochemical Properties

The azetidine ring's properties are largely dictated by the embedded nitrogen atom.[18]

-

Basicity (pKa) and Solubility: The pKa of the azetidine nitrogen is typically lower than that of its five- and six-membered counterparts (pyrrolidine and piperidine) due to increased s-character in the nitrogen lone pair orbital, a consequence of ring strain. This attenuated basicity can be advantageous for reducing off-target ion channel interactions and improving oral absorption. The nitrogen atom also serves as a hydrogen bond acceptor and, when protonated, a donor, contributing positively to aqueous solubility.[1][18]

-

Metabolic Stability and Rigidity: The azetidine scaffold is generally metabolically robust.[7] Its rigid, puckered conformation restricts the conformational freedom of appended substituents, which can be beneficial for locking in a bioactive conformation and improving binding affinity to a target protein.[14][20]

-

Vectorial Exit Point: The azetidine ring provides well-defined exit vectors from its 1, 2, and 3-positions, making it an excellent scaffold for orienting substituents into specific regions of a binding pocket.[21]

The Azetidine as a Bioisostere

Azetidines are frequently employed as conformationally restricted analogues of larger saturated heterocycles.

-

Pyrrolidine/Piperidine Replacement: This substitution reduces molecular weight and lipophilicity while increasing rigidity. The altered pKa can be a key design element to optimize ADME properties.[1][7]

-

Scaffold and Linker Element: The defined geometry of azetidines makes them useful as central scaffolds or as rigid linkers in more complex molecules, such as PROTACs.[5]

Data-Driven Comparison: Cyclic Amine Properties

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |

| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 |

| General Characteristics | Rigid, Lower MW, Attenuated Basicity | Flexible, Higher MW | Flexible, Higher MW |

Note: pKa values can vary based on substitution.[18]

Synthetic Accessibility

A variety of synthetic routes to functionalized azetidines have been developed, making them readily accessible.[18][22] Common methods include the intramolecular cyclization of γ-amino alcohols or γ-haloamines and various cycloaddition reactions.[14][23] The availability of diverse azetidine building blocks from commercial suppliers has further facilitated their integration into drug discovery programs.[21][24]

Diagram: Drug Discovery Workflow with Strained Rings

Caption: Iterative drug discovery workflow using oxetane/azetidine motifs.

Part 3: Experimental Protocols & Case Studies

Trustworthy science is built on reproducible methods. Below are representative protocols and case studies illustrating the practical application of these motifs.

Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane Building Block

This protocol describes a rhodium-catalyzed 1,2-addition of an arylboroxine to an Ellman-derived imine of oxetan-3-one, a key method for accessing valuable 3-aminooxetane scaffolds.[15]

Materials:

-

N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide (Ellman imine of oxetan-3-one) (1.0 equiv)

-

Arylboroxine (e.g., Phenylboroxine) (1.1 equiv)

-

[Rh(cod)Cl]₂ (Rhodium(I) catalyst) (2.5 mol%)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the Ellman imine (1.0 equiv), arylboroxine (1.1 equiv), and [Rh(cod)Cl]₂ (0.025 equiv).

-

Add anhydrous 1,4-dioxane and degassed water to form a 10:1 mixture (v/v), achieving a final concentration of ~0.2 M with respect to the imine.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude sulfinamide adduct by flash column chromatography on silica gel.

-

Dissolve the purified adduct in methanol and cool to 0 °C. Add 2M HCl in diethyl ether dropwise and stir for 1 hour.

-

Concentrate the mixture in vacuo to yield the desired 3-amino-3-aryl oxetane hydrochloride salt.

Self-Validation: The success of the reaction is confirmed by NMR spectroscopy (disappearance of imine proton, appearance of aromatic and oxetane protons in the correct ratio) and mass spectrometry (observation of the molecular ion for the product).

Case Study: Oxetane in mTOR Inhibitors

In the development of mTOR inhibitors, researchers at Genentech faced a lead compound with high clearance and poor solubility.[25] Strategic replacement of an n-propyl group and a cyclobutene moiety with an oxetane and a fluorophenyl group, respectively, led to a new compound with significantly improved potency and a much more favorable metabolic profile, highlighting the power of the oxetane motif to solve multiple ADME issues simultaneously.[25]

Case Study: Azetidine in JAK Inhibitors

In the optimization of Janus kinase (JAK) inhibitors, Roche scientists replaced a pyrrolidine ring in a lead series with an azetidine. This modification was part of the discovery of Tofacitinib (Xeljanz), a marketed drug for rheumatoid arthritis. The azetidine ring contributes to the molecule's overall optimal physicochemical properties and binding to the target kinase.

Conclusion and Future Outlook

Oxetane and azetidine motifs are no longer niche curiosities but are now established, high-impact tools in medicinal chemistry.[4][18] They provide rational, predictable solutions to common and challenging problems in drug discovery, including poor solubility, metabolic instability, and undesirable basicity.[12][14] The continued development of novel synthetic methodologies will further expand the accessible chemical space of oxetane- and azetidine-containing building blocks, enabling their more sophisticated application.[17][21] As drug discovery programs continue to tackle challenging targets, the strategic deployment of these small, strained heterocycles will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link][8][10]

-

Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link][12][25]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4513–4516. [Link][26]

-

Ishikura, H., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12525. [Link][3][6]

-

Szostak, M., & Shi, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2843–2855. [Link][18][22]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. MedChem News, 22(1), 8-14. [Link][15]

-

Sharpe, R. J., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link][4][5]

-

Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link][14]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link][21]

-

ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link][19]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Azetidines - Enamine [enamine.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lifechemicals.com [lifechemicals.com]

- 25. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Azetidinamine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a chemical curiosity to a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain, a result of bond angles deviating from the ideal tetrahedral geometry, imparts a unique conformational rigidity that influences its physicochemical properties.[1][2] This structural feature makes azetidine and its derivatives, particularly azetidinamines, highly attractive for designing novel therapeutics.[1] The constrained conformation can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity.[3] This guide provides a comprehensive exploration of the diverse biological activities of azetidinamine compounds, delving into their mechanisms of action, key experimental findings, and the technical protocols employed in their evaluation.

A Spectrum of Biological Activities: From Antibacterials to Neuroprotectants

Azetidinamine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as versatile leads in drug discovery programs.[4][5] The most extensively studied derivatives are the azetidin-2-ones, commonly known as β-lactams, which form the backbone of many widely used antibiotics.[4][6][7][8] However, the therapeutic potential of the azetidine core extends far beyond its antibacterial origins.

Antimicrobial Activity: A Legacy of Potency

The antibacterial prowess of the azetidinone ring is the most well-documented of its biological activities.[4][6][9] β-lactam antibiotics, including penicillins and cephalosporins, function by inhibiting bacterial cell wall synthesis.[4][7] They act as acylating agents for transpeptidases, enzymes crucial for the cross-linking of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.[7]

Recent research continues to explore novel azetidinone derivatives to combat the growing threat of antibiotic resistance. Structure-activity relationship (SAR) studies have shown that the nature and stereochemistry of substituents on the azetidine ring are critical for antibacterial potency.[10][11] For instance, the presence of electron-withdrawing groups can enhance antibacterial activity.[10][12]

Table 1: In Vitro Antibacterial Activity of Selected Azetidinone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 4a2 | Staphylococcus epidermidis | 128 | [13] |

| Enterococcus faecalis | 256 | [13] | |

| Pseudomonas aeruginosa | 128 | [13] | |

| 7-(3-amino-2-methyl-1-azetidinyl) derivatives | Quinolone-susceptible MRSA | Superior to levofloxacin | [6][11] |

| Imidazoquinoline-based azetidinones | Various bacterial strains | Good activity | [14] |

This method is a standardized protocol for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

I. Preparation of Inoculum:

-

Aseptically transfer a loopful of the test bacterial culture to a tube of sterile nutrient broth.

-

Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.[1]

II. Inoculation of Microtiter Plates:

-

Prepare serial twofold dilutions of the test azetidinamine compounds in a 96-well microtiter plate using Mueller-Hinton broth.

-

Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).

III. Incubation and Interpretation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of azetidinamine derivatives against various cancer cell lines is a rapidly expanding area of research.[4][14][15][16][17][18] Several studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[4]

For example, piperazine-coupled azetidinones have been shown to be potent against HeLa cervical cancer cells, with some derivatives inducing apoptosis by arresting the cell cycle at the G2/M phase.[4] Similarly, novel bis-azetidinones have exhibited potent anticancer activity against HeLa, MDA-MB-231 (breast cancer), and ACHN (renal cancer) cell lines.[15][16]

Table 2: In Vitro Anticancer Activity of Selected Azetidinone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Piperazine coupled Azetidinone (5e) | HeLa | 29.44 | [4] |

| Bis-azetidinone (12) | HeLa | 0.41 | [15] |

| MDA-MB-231 | 0.42 | [15] | |

| ACHN | 0.45 | [15] | |

| Bis-azetidinone (17) | HeLa | 0.46 | [15] |

| MDA-MB-231 | 0.40 | [15] | |

| ACHN | 0.48 | [15] | |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) | MCF7 | Most potent in series | [17] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

I. Cell Seeding:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

II. Compound Treatment:

-

Prepare serial dilutions of the test azetidinamine compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include control wells with vehicle (e.g., DMSO) and untreated cells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

III. MTT Addition and Incubation:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

IV. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

V. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Mechanism of anticancer activity.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research highlights the potential of azetidinamine derivatives as neuroprotective agents in models of diseases like Parkinson's and Alzheimer's.[19][20][21][22][23] These compounds appear to exert their effects through various mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses.[20][21][23]

For instance, certain 3-aryl-3-azetidinyl acetic acid methyl esters have demonstrated significant neuroprotection in both salsolinol-induced (Parkinson's model) and glutamate-induced (Alzheimer's model) neurotoxicity.[19][20] The protective effects in the glutamate model were linked to a reduction in oxidative stress and caspase-3/7 activity.[20] Another azetidine derivative, KHG26792, has been shown to protect against ischemia/reperfusion brain injury by scavenging free radicals, ameliorating oxidative stress, and modulating inflammation.[21]

Table 3: Neuroprotective Activity of Selected Azetidine Derivatives

| Compound/Derivative | Neuroprotection Model | Key Efficacy Metric | Result | Reference |

| 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester (Compound 28) | Salsolinol-induced neurotoxicity | Neuronal viability | Significant protection | [19][20] |

| Glutamate-induced oxidative damage | Neuronal viability | Significant protection | [19][20] | |

| Reduction in oxidative stress | Demonstrated | [19][20] | ||

| Reduction in caspase-3/7 activity | Demonstrated | [19][20] | ||

| Naphthalene-substituted Azetidinones (Compound IVc) | 6-OHDA-induced neurotoxicity | Free radical scavenging activity | 88% | [19] |

| KHG26792 | Ischemia/Reperfusion brain injury | Neurological deficit improvement | Significant | [21] |

| Brain edema reduction | Significant | [21] | ||

| T-817MA | MPTP-induced neurotoxicity | Attenuation of dopamine level decrease | Significant | [23] |

This protocol describes a common animal model used to study Parkinson's disease and evaluate potential neuroprotective agents.

I. Animal Model and Treatment:

-

Use C57BL/6J mice, which are susceptible to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity.

-

Administer the test azetidinamine compound (e.g., T-817MA) orally at desired doses for a specified period before MPTP administration.[23]

-

Induce neurotoxicity by administering MPTP (e.g., 10 mg/kg, s.c., four times at 2-hour intervals).[23]

II. Behavioral Assessment:

-

Perform behavioral tests, such as the rotarod test, to assess motor coordination deficits induced by MPTP.

III. Neurochemical Analysis:

-

Sacrifice the animals at a designated time point after MPTP treatment.

-

Dissect the striatum and substantia nigra.

-

Measure dopamine levels and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

IV. Immunohistochemistry:

-

Perfuse the brains and prepare sections for immunohistochemical staining.

-

Stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal loss in the substantia nigra and striatum.

V. Oxidative Stress Markers:

-

Measure levels of lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS), in brain tissue homogenates.[23]

Caption: Workflow for in vivo neuroprotection study.

Antiviral, Antioxidant, and Enzyme Inhibitory Activities

Beyond the major areas discussed, azetidinamine derivatives have shown promise in several other therapeutic domains:

-

Antiviral Activity: Certain azetidin-2-ones have demonstrated inhibitory activity against a range of DNA and RNA viruses, including human coronavirus (229E) and influenza A virus (H1N1).[9] However, some studies have reported weak antiviral activity for other derivatives.[5][12]

-

Antioxidant Activity: The ability of some azetidinone derivatives to scavenge free radicals has been investigated.[4] Compounds with a sulfadiazine skeleton, for example, have shown excellent antioxidant activity, in some cases comparable to ascorbic acid.[13][24]

-

Enzyme Inhibition: Azetidine analogs have been explored as inhibitors of GABA uptake, a key target in the treatment of neurological disorders like epilepsy.[1] Additionally, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[20] More recently, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a transcription factor implicated in cancer.[25]

Future Perspectives and Conclusion

The azetidinamine scaffold is a testament to the power of small, conformationally constrained rings in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, with significant potential for the development of new drugs targeting a wide range of diseases. The journey from the discovery of penicillin to the exploration of azetidinamines as neuroprotective and anticancer agents highlights the enduring relevance of this structural motif.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

-

Optimizing pharmacokinetic and pharmacodynamic properties: Improving the drug-like properties of lead compounds is essential for their successful clinical translation.

-

Exploring novel chemical space: The synthesis and screening of new libraries of azetidinamine derivatives will undoubtedly uncover new biological activities and therapeutic opportunities.

References

- Benchchem. (n.d.). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers.

- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (n.d.).

- Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. JOCPR.

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013).

- Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. JOCPR.

- Benchchem. (n.d.).

- Enamine. (n.d.). Azetidines.

- 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALU

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic

- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)

- Synthesis, characterization of novel imidazoquinoline based 2-azetidinones as potent antimicrobial and anticancer agents.

- Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv

- Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013).

- Benchchem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. PubMed.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

- Current and Future Prospects of Azetidine Derivatives an Overview.

- Effect of azetidinone derivatives of experimental groups by using rotarod apparatus.